2-Bromo-4-cyano-6-methylbenzoic acid
Overview
Description
2-Bromo-4-cyano-6-methylbenzoic acid: is an organic compound that belongs to the family of benzoic acids It is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyano-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-cyano-6-methylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyano-6-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 2-amino-4-cyano-6-methylbenzoic acid.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Bromo-4-cyano-6-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-6-methylbenzoic acid in chemical reactions involves the electrophilic nature of the bromine atom, which facilitates substitution reactions. The cyano group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylbenzoic acid: Lacks the cyano group, making it less reactive in certain substitution reactions.
2-Bromo-4-fluoro-6-methylbenzoic acid: Contains a fluorine atom instead of a cyano group, affecting its electronic properties and reactivity.
Uniqueness
2-Bromo-4-cyano-6-methylbenzoic acid is unique due to the presence of both a bromine atom and a cyano group, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-4-cyano-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-2-6(4-11)3-7(10)8(5)9(12)13/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGVMQDYALWRDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.